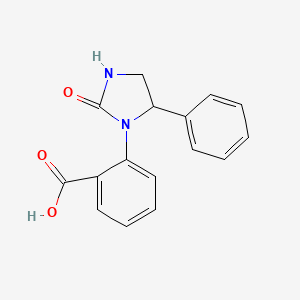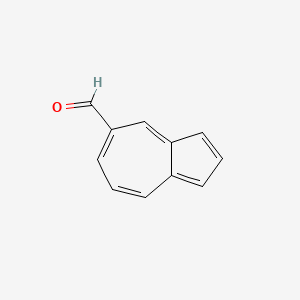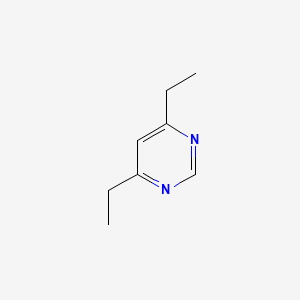
4,6-Diethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Diethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of a six-membered ring The presence of ethyl groups at positions 4 and 6 distinguishes this compound from other pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethylpyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl acetoacetate with guanidine in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions: 4,6-Diethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyrimidine derivatives with oxidized ethyl groups.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antiviral, antibacterial, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as non-linear optical materials
作用机制
The mechanism of action of 4,6-Diethylpyrimidine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways can vary depending on the target and the context of its use .
相似化合物的比较
4,6-Diethylpyrimidine can be compared with other pyrimidine derivatives, such as:
4,6-Dimethylpyrimidine: Similar structure but with methyl groups instead of ethyl groups.
2-Amino-4,6-dimethylpyrimidine: Contains an amino group at position 2, which can significantly alter its chemical properties and biological activity.
4,5-Dimethylpyrimidine: Another derivative with different substitution patterns, leading to distinct reactivity and applications.
属性
分子式 |
C8H12N2 |
|---|---|
分子量 |
136.19 g/mol |
IUPAC 名称 |
4,6-diethylpyrimidine |
InChI |
InChI=1S/C8H12N2/c1-3-7-5-8(4-2)10-6-9-7/h5-6H,3-4H2,1-2H3 |
InChI 键 |
SNIXZMWZFNMADT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=NC=N1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




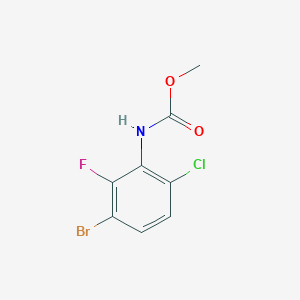
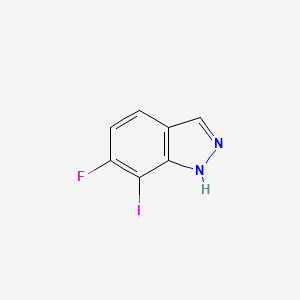
![(3R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13847294.png)
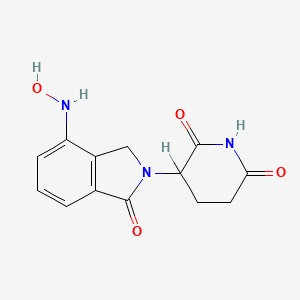
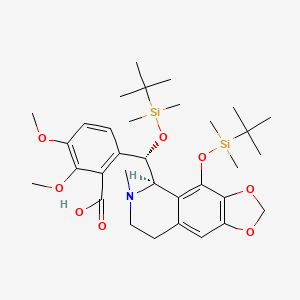

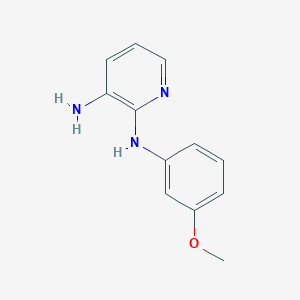
![2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B13847312.png)

![5-Deoxy-D-ribose[cyclohexane]-d3](/img/structure/B13847324.png)
